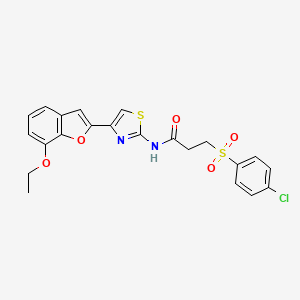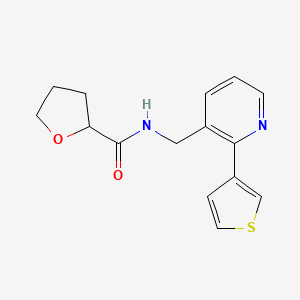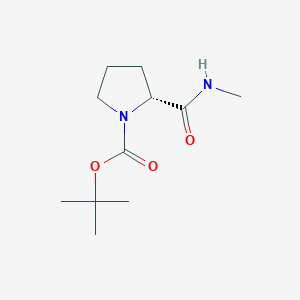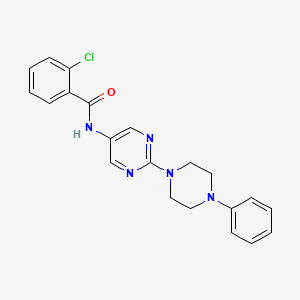
3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide” is a complex organic molecule that contains several functional groups and structural motifs. It includes a benzofuran ring, which is a type of oxygen-containing heterocycle . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzofuran ring system is a key structural feature .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. The functional groups present in the molecule, such as the sulfonyl group and the amide group, could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .
Scientific Research Applications
Alzheimer’s Disease Research
A study by Rehman et al. (2018) focused on synthesizing new derivatives of this compound for potential use in Alzheimer’s disease treatment. They explored the inhibition activity against acetyl cholinesterase (AChE), a key enzyme associated with Alzheimer's.
Antimicrobial and Cytotoxic Activities
Research by Dawbaa et al. (2021) synthesized new thiazole derivatives of the compound and tested them for antimicrobial activity. Some derivatives showed significant antibacterial and anticandidal effects, along with cytotoxic activity against various cancer cell lines.
Anticancer Potential
Ö. Yılmaz et al. (2015) Yılmaz et al., (2015) synthesized derivatives of the compound with promising proapoptotic activity on melanoma cell lines, suggesting potential as anticancer agents.
Antiviral Activity
Research by Chen et al. (2010) synthesized derivatives showing anti-tobacco mosaic virus activity, highlighting potential antiviral applications.
Anticonvulsant Agents
A study by Farag et al. (2012) focused on creating derivatives with significant anticonvulsant effects, suggesting potential use in treating seizures.
Antifungal and Antibacterial Effects
Viji et al. (2020) analyzed a related molecule for antimicrobial activities, finding notable antifungal and antibacterial properties.
Molecular Docking and Biological Screening
El-Gilil (2019) El-Gilil, (2019) synthesized derivatives and evaluated their antimicrobial and antiproliferative activities, including molecular docking studies against enzyme active sites.
Quantum Chemical Calculations and Biological Effects
Viji et al. (2020) Viji et al., (2020) also conducted quantum chemical calculations and molecular docking to understand the biological effects of similar compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S2/c1-2-29-18-5-3-4-14-12-19(30-21(14)18)17-13-31-22(24-17)25-20(26)10-11-32(27,28)16-8-6-15(23)7-9-16/h3-9,12-13H,2,10-11H2,1H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQLMXCLGAMLKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2377701.png)





![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2377711.png)

![4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2377715.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2377716.png)
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2377717.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2377718.png)